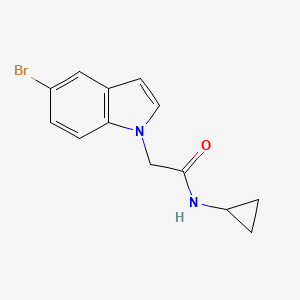

2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide

CAS No.:

Cat. No.: VC16371339

Molecular Formula: C13H13BrN2O

Molecular Weight: 293.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13BrN2O |

|---|---|

| Molecular Weight | 293.16 g/mol |

| IUPAC Name | 2-(5-bromoindol-1-yl)-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C13H13BrN2O/c14-10-1-4-12-9(7-10)5-6-16(12)8-13(17)15-11-2-3-11/h1,4-7,11H,2-3,8H2,(H,15,17) |

| Standard InChI Key | TZPPHGZPOIJVJO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)CN2C=CC3=C2C=CC(=C3)Br |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

2-(5-Bromo-1H-indol-1-yl)-N-cyclopropylacetamide is systematically identified by its CAS registry number 1007695-92-2 and the IUPAC name derived from its structure . The indole ring is substituted at the 5-position with a bromine atom, while the 1-position is functionalized with an acetamide group bearing a cyclopropyl substituent.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃BrN₂O | |

| Molecular Weight | 293.16 g/mol | |

| CAS Number | 1007695-92-2 | |

| SMILES Notation | BrC1=CC2=C(C=C1)N=C(C2)N(CC(=O)NC3CC3)C |

Structural Analysis

The indole scaffold contributes aromaticity and planar rigidity, while the cyclopropyl group introduces steric constraints that may influence binding interactions in biological systems. The acetamide linker facilitates hydrogen bonding, a feature common in protease inhibitors and receptor antagonists .

Synthesis and Manufacturing Processes

Retrosynthetic Considerations

The compound’s synthesis likely involves sequential functionalization of the indole nucleus. A plausible route, inspired by methods for analogous bromoindole derivatives , includes:

-

Bromination of Indole: Electrophilic substitution to introduce bromine at the 5-position.

-

N-Alkylation: Reaction with bromoacetyl chloride to form 2-(5-bromoindol-1-yl)acetyl chloride.

-

Amidation: Coupling with cyclopropylamine to yield the target acetamide.

Optimized Synthetic Pathway

A peer-reviewed protocol for 6-bromoindole derivatives suggests that alkylation with bromoacetic esters followed by hydrolysis and amidation could be adapted. For example:

-

Step 1: Alkylation of 5-bromoindole with ethyl bromoacetate under basic conditions to form ethyl 2-(5-bromoindol-1-yl)acetate.

-

Step 2: Saponification with NaOH to produce 2-(5-bromoindol-1-yl)acetic acid.

-

Step 3: Activation with EDC/HOBt and reaction with cyclopropylamine to furnish the final product.

Table 2: Hypothetical Reaction Conditions

Pharmacological and Biological Relevance

Though direct studies on this compound are absent, structurally related bromoindole acetamides exhibit inhibitory activity against bacterial enzymes like cystathionine γ-lyase (bCSE) . The bromine atom enhances electrophilic reactivity, potentially enabling covalent binding to catalytic cysteine residues.

Hypothetical Mechanism of Action

Inhibition kinetics may resemble NL1-type inhibitors, where the indole ring occupies a hydrophobic pocket, and the acetamide forms hydrogen bonds with active-site residues .

Analytical Characterization Techniques

Modern analytical methods would elucidate its structure and purity:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and cyclopropane geometry.

-

Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (m/z 293.16) .

-

HPLC: Reverse-phase chromatography to assess purity (>95% as per industrial standards) .

Applications and Industrial Relevance

Current applications are confined to research settings. Potential uses include:

-

Medicinal Chemistry: Lead compound for antimicrobial or anti-inflammatory agents.

-

Chemical Biology: Probe for studying indole-binding proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume